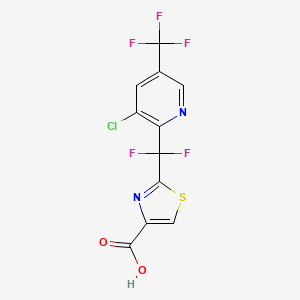

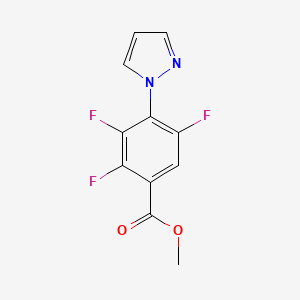

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid

Descripción general

Descripción

The compound “2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the desired target compound. For instance, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Aplicaciones Científicas De Investigación

Preparation Methods

- Cottet and Schlosser (2004) discussed the preparation of halopyridinecarboxylic acids, highlighting the logistic flexibility in synthesizing isomeric compounds including 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid and others. These processes emphasize the importance of choosing appropriate precursors and conditions for the functionalization of chloroiodopyridines through heavy halogen displacement (Cottet & Schlosser, 2004).

Synthesis and Functionalization

- Further advancements in metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines were explored by Cottet et al. (2004), highlighting the conversion of these compounds into carboxylic acids. The study showcases the complexity of functionalizing these compounds in regioexhaustive manners (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Model Substrates for Regioexhaustive Functionalization

- A test for regioexhaustive functionalization was conducted on three chloro(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine, by Cottet and Schlosser (2004). This involved converting each into possible carboxylic acids using a range of organometallic methods, demonstrating the versatility of these compounds in chemical synthesis (Cottet & Schlosser, 2004).

Synthesis and Computational Study

- The work by Shen et al. (2012) involved the synthesis and computational study of pyridine derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. This research is crucial in understanding the structural and thermodynamic properties of these compounds (Shen, Huang, Diao, & Lei, 2012).

Corrosion Inhibition

- A study by Chaitra et al. (2016) explored the use of thiazole-based pyridine derivatives as corrosion inhibitors for mild steel. The research highlights the practical applications of these compounds in industrial settings, emphasizing their effectiveness in protecting metal surfaces (Chaitra, Shetty Mohana, & Tandon, 2016).

Antimicrobial Activity

- Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity. This is significant in the context of medical and pharmaceutical research, where these compounds could potentially be used as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Novel Anticancer Agents

- Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with various heterocyclic rings, aiming to investigate their effects on tumor cell lines. This indicates the potential of these compounds in developing new anticancer drugs (Hafez & El-Gazzar, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF5N2O2S/c12-5-1-4(11(15,16)17)2-18-7(5)10(13,14)9-19-6(3-22-9)8(20)21/h1-3H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIIUWPVXDTPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)O)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylamine](/img/structure/B1412331.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B1412333.png)

![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)

![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)

![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)